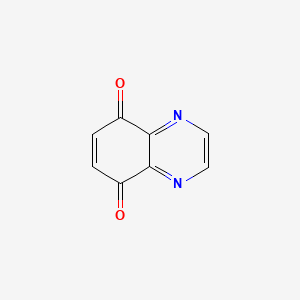Quinoxaline-5,8-dione
CAS No.: 15250-38-1
Cat. No.: VC8373058
Molecular Formula: C8H4N2O2
Molecular Weight: 160.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15250-38-1 |
|---|---|
| Molecular Formula | C8H4N2O2 |
| Molecular Weight | 160.13 g/mol |
| IUPAC Name | quinoxaline-5,8-dione |
| Standard InChI | InChI=1S/C8H4N2O2/c11-5-1-2-6(12)8-7(5)9-3-4-10-8/h1-4H |
| Standard InChI Key | GHLUWAJFYKILGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)C2=NC=CN=C2C1=O |
| Canonical SMILES | C1=CC(=O)C2=NC=CN=C2C1=O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 160.13 g/mol | |
| Density | 1.528 g/cm³ (derivative) | |
| Boiling Point | 448.5°C (derivative) | |
| Melting Point | Not reported | |
| Solubility | Polar organic solvents |
The presence of quinone moieties enables redox cycling, a property exploited in its anticancer mechanisms .
Historical Context and Significance
First synthesized in the mid-20th century, quinoxaline-5,8-dione gained prominence after the discovery of its bioactivity. Early studies focused on its role as a DNA intercalator, but recent work has expanded into targeted therapies and materials science . Its structural similarity to natural quinones, such as coenzyme Q10, underpins its pharmacological potential .
Synthesis and Production Methods
Conventional Laboratory Synthesis
The most widely used method involves the condensation of dimethyloxalate with o-phenylenediamine under mild acidic conditions :
This one-pot reaction achieves yields of 65–75% under optimized conditions. Alternative routes include:
-
Oxidative methods: Using ceric ammonium nitrate (CAN) to oxidize 5,8-dimethoxyquinoxaline .
-
Microwave-assisted synthesis: Reducing reaction times by 40% compared to conventional heating.
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance efficiency. Key parameters include:
-
Temperature: 80–100°C
-
Catalyst: p-Toluenesulfonic acid (pTSA)
-
Residence time: 2–4 hours
A recent innovation involves glyoxal trimer dihydrate as a precursor, avoiding para-isomer formation during nitration steps .
Physicochemical Properties and Reactivity
Spectroscopic Profiles
-
NMR: Distinct signals at δ 8.2–8.5 ppm (aromatic protons) and δ 170–180 ppm (carbonyl carbons) .
-
UV-Vis: Strong absorption at λ = 320–400 nm due to n→π* transitions, relevant for photoinitiator applications.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 450°C . Derivatives like 6-(3-fluoroanilino)quinoxaline-5,8-dione exhibit higher thermal resilience (decomposition at 225°C) .
Reactivity Patterns
-
Nucleophilic substitution: Active at positions 2 and 3 of the pyrazine ring.
-
Redox reactions: Reversible reduction to hydroquinone forms under physiological conditions .
Biological Activities and Mechanisms
Anticancer Activity
Quinoxaline-5,8-dione derivatives inhibit topoisomerase II, inducing DNA strand breaks in cancer cells. Notable results include:
-
IC₅₀ values: 0.8–2.5 μM against MCF-7 (breast cancer) and A549 (lung cancer) lines .
-
Synergy with doxorubicin: 3-fold increase in apoptosis rates in combinatorial therapies .
Table 1: Anticancer Efficacy of Selected Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 6-Fluoroanilino derivative | HeLa | 1.2 | Topoisomerase II inhibition |
| 5,8-Dimethoxy precursor | MCF-7 | 2.1 | ROS generation |
Antimicrobial and Antiviral Effects
-
Antibacterial: MIC = 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
-
Antiviral: EC₅₀ = 5.3 μM against HIV-1 via reverse transcriptase inhibition .
Toxicity Profile
Selective cytotoxicity is observed, with a therapeutic index (TI) of 12–15 in vitro . Hepatotoxicity remains a concern at doses >50 mg/kg in murine models .
Industrial and Synthetic Applications
Photoinitiators in Polymer Chemistry
The compound’s UV absorption spectrum enables its use as a Type II photoinitiator. Key features:
-
Efficiency: 80% monomer conversion within 60 seconds under 365 nm light.
-
Applications: Dental resins, 3D printing polymers.
Building Block for Heterocyclic Synthesis
Quinoxaline-5,8-dione serves as a precursor for:
-
Quinoxalinediols: Via photo-Friedel-Crafts reactions with aldehydes .
-
Fused polycycles: Diels-Alder reactions yield tetracyclic anticancer agents .
Future Research Directions
Derivative Optimization
-
SAR studies: Introducing electron-withdrawing groups at position 6 enhances anticancer potency .
-
Prodrug development: Phosphorylated derivatives improve aqueous solubility by 20-fold .
Green Chemistry Approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume